molecular formula C22H21N3O3S3 B2763985 N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide CAS No. 886959-12-2

N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide

Cat. No. B2763985
CAS RN: 886959-12-2
M. Wt: 471.61
InChI Key: VQBLGKPOPXOITP-UHFFFAOYSA-N
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Description

N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C22H21N3O3S3 and its molecular weight is 471.61. The purity is usually 95%.
BenchChem offers high-quality N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Activity

The compound has been investigated for its antibacterial potential. Researchers synthesized 3-(1,3-benzothiazol-2-yl) 2-phenyl quinazolin-4(3H)-ones, which are structurally related to our compound. These derivatives demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria . Further studies could explore the specific mechanisms underlying this effect.

Antitumor Properties

Quinazoline derivatives, including our compound, have been associated with antitumor effects. The quinazoline ring system is considered a privileged scaffold due to its versatility. Some derivatives act as inhibitors of tyrosine kinase receptors (TKR), which are overexpressed in various cancers (e.g., breast, ovarian, colon, and prostate). Investigating the potential of our compound as an anti-invasive agent or a DHFR inhibitor could be valuable .

Sedative and Analgesic Effects

Historically, quinazoline derivatives have shown promise as sedatives and analgesics. While more research is needed, exploring the potential of our compound in these therapeutic areas could yield interesting findings .

Antidiabetic Applications

The quinazoline nucleus has been linked to antidiabetic activity. Investigating whether our compound affects glucose metabolism or insulin sensitivity could provide insights into its potential as an antidiabetic agent .

Anti-inflammatory Properties

Quinazoline derivatives have demonstrated anti-inflammatory effects. Our compound might modulate inflammatory pathways, making it relevant for further investigation in this context .

Antifungal Activity

Although not directly studied for antifungal properties, the structural features of our compound suggest potential antifungal effects. Future research could explore its activity against fungal pathogens .

properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-4-(dimethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3S3/c1-13-14(2)29-22(19(13)21-23-17-7-5-6-8-18(17)30-21)24-20(26)15-9-11-16(12-10-15)31(27,28)25(3)4/h5-12H,1-4H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQBLGKPOPXOITP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C2=NC3=CC=CC=C3S2)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide

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